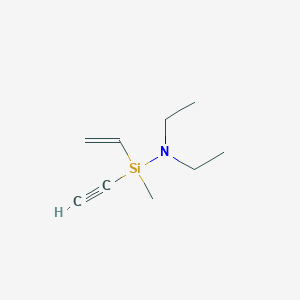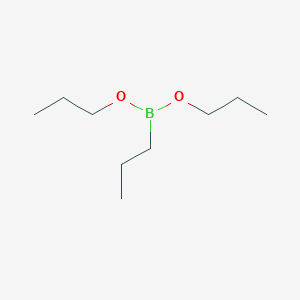
Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chlorpyrifos is typically synthesized by reacting 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions, such as in the presence of sodium carbonate . This reaction results in the formation of the desired phosphorothioic acid ester.
Industrial Production Methods
Industrial production of chlorpyrifos follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in optimizing the production process and minimizing environmental impact .
化学反応の分析
Types of Reactions
Chlorpyrifos undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, chlorpyrifos can hydrolyze to form 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos can be oxidized to form chlorpyrifos-oxon, a more toxic metabolite.
Reduction: Under certain conditions, chlorpyrifos can be reduced to less toxic compounds.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos-oxon.
Reduction: Various less toxic phosphorothioic acid derivatives.
科学的研究の応用
Chlorpyrifos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reactions.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects and mammals.
Medicine: Studied for its potential impact on human health, particularly its neurodevelopmental toxicity.
Industry: Employed in the development of pest control products and agricultural chemicals.
作用機序
Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular target of chlorpyrifos is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
類似化合物との比較
Similar Compounds
Diazinon: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: An organophosphate insecticide that is less toxic to mammals compared to chlorpyrifos.
Parathion: A highly toxic organophosphate insecticide with a similar mode of action.
Uniqueness of Chlorpyrifos
Chlorpyrifos is unique due to its broad-spectrum activity and effectiveness against a wide range of pests. Its relatively low cost and availability have made it a popular choice in agriculture. its potential neurotoxic effects and environmental impact have raised concerns, leading to regulatory restrictions in some regions .
特性
CAS番号 |
66651-96-5 |
|---|---|
分子式 |
C7H7Cl3NO3PS |
分子量 |
322.5 g/mol |
IUPAC名 |
ethoxy-hydroxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-2-13-15(12,16)14-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3,(H,12,16) |
InChIキー |
WHGNMEMHTPXJRR-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


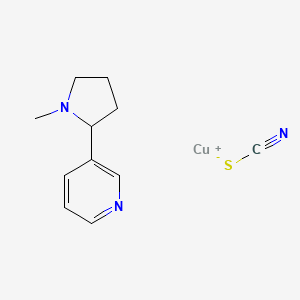
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
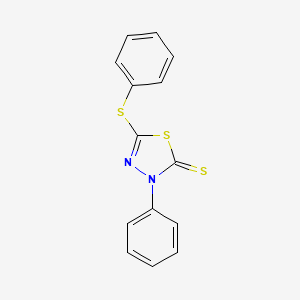
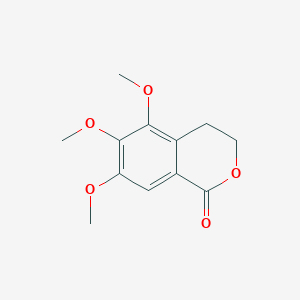

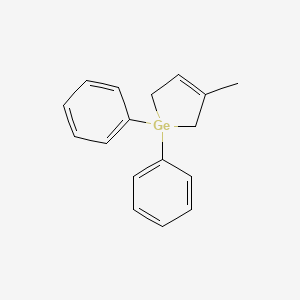

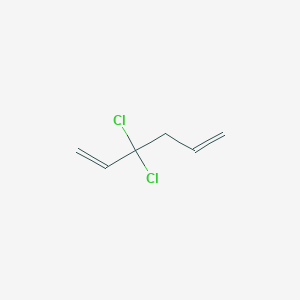

![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
